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Compound of Interest

2-Bromo-5-chlorophenylacetic
Compound Name: d
aci

cat. No.: B1273139

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-5-
chlorophenylacetic acid. Due to the limited availability of experimental spectra in public
databases, this guide presents predicted mass spectrometry data alongside expected nuclear
magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. The information
herein serves as a valuable resource for the identification, characterization, and quality control
of this compound in research and development settings.

Predicted and Expected Spectroscopic Data

While experimental data for 2-Bromo-5-chlorophenylacetic acid is not readily available in the
searched databases, the following tables summarize the predicted and expected spectroscopic
characteristics based on the compound's structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for
various adducts of 2-Bromo-5-chlorophenylacetic acid are presented below.
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Adduct Predicted m/z
[M+H]* 248.93125
[M+Na]* 270.91319
[M-H]~ 246.91669
M+NHa4]* 265.95779
[

[M+K]* 286.88713
M+H-H201* 230.92123
[

[M+HCOO]~ 292.92217
[M+CHsCOO]~ 306.93782

Note: Data is predicted and sourced from publicly available chemical databases.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

H NMR spectroscopy provides information about the chemical environment of hydrogen atoms
in a molecule. The expected chemical shifts for the protons in 2-Bromo-5-chlorophenylacetic
acid are outlined below.

Proton Expected Chemical o .
. . Multiplicity Integration
Environment Shift (6, ppm)
-CH2- (Methylene) 3.8-4.2 Singlet (s) 2H
Ar-H (Aromatic) 72-7.6 Multiplet (m) 3H
-COOH (Carboxylic )
10.0-12.0 Singlet (s) 1H

Acid)

Note: These are expected chemical shift ranges and may vary depending on the solvent and
experimental conditions.
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Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon framework of a molecule. The
expected chemical shifts for the carbon atoms in 2-Bromo-5-chlorophenylacetic acid are as

follows.
Carbon Environment Expected Chemical Shift (6, ppm)
-CHz- (Methylene) 40 - 45
Ar-C (Aromatic) 125 - 140
Ar-C-Br (Aromatic) 115-125
Ar-C-ClI (Aromatic) 130 - 135
-COOH (Carboxylic Acid) 170 -180

Note: These are expected chemical shift ranges and may vary depending on the solvent and
experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The expected characteristic IR absorption bands for 2-
Bromo-5-chlorophenylacetic acid are listed below.
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. Expected Absorption ) .
Functional Group Bond Vibration
Range (cm™?)

O-H (Carboxylic Acid) 2500 - 3300 (broad) Stretching
C-H (Aromatic) 3000 - 3100 Stretching
C-H (Aliphatic) 2850 - 3000 Stretching
C=0 (Carboxylic Acid) 1700 - 1725 Stretching
C=C (Aromatic) 1450 - 1600 Stretching
C-O (Carboxylic Acid) 1210 - 1320 Stretching
C-Br (Aryl Halide) 1000 - 1100 Stretching
C-CI (Aryl Halide) 1000 - 1100 Stretching

Note: These are expected absorption ranges and the exact peak positions and intensities can
be influenced by the physical state of the sample and intermolecular interactions.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a
solid organic compound like 2-Bromo-5-chlorophenylacetic acid. Instrument-specific
parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Bromo-5-chlorophenylacetic acid in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The
choice of solvent is critical to avoid interfering signals.

 Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), to the solution to provide a reference signal at O ppm.

o Data Acquisition: Transfer the solution to a clean NMR tube. Place the NMR tube in the
spectrometer and acquire the *H and 3C NMR spectra. Standard acquisition parameters are
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often sufficient, but may need to be adjusted to achieve optimal resolution and signal-to-
noise ratio.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2-Bromo-5-chlorophenylacetic acid with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

o Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

» Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and record
the spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 2-Bromo-5-chlorophenylacetic acid in a
suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low
png/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.

e lonization: Introduce the sample into the mass spectrometer. Common ionization techniques
for this type of molecule include Electrospray lonization (ESI) or Atmospheric Pressure
Chemical lonization (APCI).

o Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the
molecular ion and potential fragment ions. High-resolution mass spectrometry (HRMS) can
be used for accurate mass measurements to confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-5-
chlorophenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273139#2-bromo-5-chlorophenylacetic-acid-

spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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